Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Telmisartan synthesis benzimidazole intermediate process chemistry

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (synonym: 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic Acid Methyl Ester; molecular formula C₁₃H₁₆N₂O₂; molecular weight 232.28 g/mol) is a benzimidazole-5-carboxylate ester derivative. This compound occupies a defined and non-interchangeable position as the critical early-stage intermediate (compound VI) in the canonical synthetic route to Telmisartan, an angiotensin II AT₁ receptor antagonist (ARB) used globally for hypertension management.

Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28
CAS No. 152628-00-7
Cat. No. B1141963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate
CAS152628-00-7
SynonymsMethyl 7-methyl-2-propyl-5-benzimidazolecarboxylate;  2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic Acid Methyl Ester;  2-Propyl-4-methylbenzimidazol-6-carboxylic Acid Methyl Ester; 
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28
Structural Identifiers
SMILESCCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC
InChIInChI=1S/C13H16N2O2/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11/h6-7H,4-5H2,1-3H3,(H,14,15)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (CAS 152628-00-7): Chemical Identity, Class, and Procurement-Relevant Characteristics


Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (synonym: 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic Acid Methyl Ester; molecular formula C₁₃H₁₆N₂O₂; molecular weight 232.28 g/mol) is a benzimidazole-5-carboxylate ester derivative [1]. This compound occupies a defined and non-interchangeable position as the critical early-stage intermediate (compound VI) in the canonical synthetic route to Telmisartan, an angiotensin II AT₁ receptor antagonist (ARB) used globally for hypertension management [2]. Beyond its role as a synthetic building block, the compound is formally designated as Telmisartan Impurity 9 (also listed as Impurity 7 in some pharmacopeial compendia) and is supplied as a validated reference standard with full characterization data compliant with ICH and pharmacopeial guidelines for analytical method development, method validation (AMV), quality control (QC), and ANDA/DMF submissions [3]. Its dual identity—as both an indispensable process intermediate and a regulatory-grade impurity standard—distinguishes it from generic benzimidazole carboxylates that lack pharmacopeial designation.

Why Generic Benzimidazole Carboxylates Cannot Substitute for Methyl 7-Methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate in Regulated Synthesis and Analysis


Substituting this compound with a structurally similar benzimidazole carboxylate ester or the corresponding free carboxylic acid (CAS 152628-03-0) introduces material risk at two distinct levels. First, within the Telmisartan synthetic pathway disclosed in the foundational patents (DE 4103492, EP 0502314), the methyl ester at position 6 (or 5, depending on numbering) of the benzimidazole core is the obligatory substrate for the subsequent hydrolysis step that yields the free acid VII; neither the free acid nor alternative esters can occupy this position without altering the entire reaction sequence, protective-group strategy, and impurity profile [1]. Second, for analytical and regulatory applications, only this specific compound carries the formal Telmisartan Impurity 9 designation; procurement of a non-designated benzimidazole analog—even one with similar chromatographic behavior—cannot satisfy pharmacopeial identity verification, system suitability testing, or forced degradation study requirements for ANDA submissions [2]. The combination of a defined 2-propyl and 7-methyl substitution pattern with the 5-carboxylate methyl ester functionality is not a general benzimidazole scaffold but a precisely specified chemical entity with documented CAS registry, synthetic protocol, and regulatory provenance.

Quantitative Differentiation Evidence for Methyl 7-Methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate: Head-to-Head and Class-Level Comparative Data


Non-Substitutable Position as the Methyl Ester Intermediate (VI) in the Canonical Telmisartan Synthetic Sequence vs. the Free Carboxylic Acid (VII)

In the established Telmisartan synthetic route, the methyl ester (compound VI, CAS 152628-00-7) is the direct product of the cyclization step (refluxing acetic acid) from the amino precursor (V) and serves as the exclusive substrate for the subsequent NaOH-mediated hydrolysis to the free carboxylic acid (VII, CAS 152628-03-0). The free acid VII cannot substitute for VI in the upstream cyclization step, nor can it be used directly without prior esterification. The synthesis proceeds: 4-amino-3-methylbenzoic acid methyl ester → amide (III) → nitro (IV) → hydrogenation to amino (V) → cyclization to methyl ester (VI) → hydrolysis to free acid (VII) → PPA cyclization with N-methyl-o-phenylenediamine to bis-benzimidazole (IX) [1]. This defined sequence means that procurement of the methyl ester VI is mandatory for laboratories replicating or optimizing the published Telmisartan synthetic pathway; the free acid VII is a downstream product, not a starting-point alternative. In the parallel carbohydrazide route reported by Katikireddy et al., compound 2 (the identical methyl ester) undergoes hydrazinolysis to carbohydrazide 3 in 90% isolated yield (ethanol, reflux, 10 h) [2]. The free acid would require activation via coupling reagents (e.g., CDI, EDC/HOBt), introducing additional synthetic steps, reagent costs, and impurity risks not present when starting from the methyl ester.

Telmisartan synthesis benzimidazole intermediate process chemistry angiotensin II receptor blocker

Dual Identity as a Pharmacopeial Reference Standard (Telmisartan Impurity 9) with Regulatory-Grade Characterization vs. Non-Designated Benzimidazole Intermediates

Unlike generic benzimidazole carboxylate esters that serve solely as synthetic intermediates, this compound (CAS 152628-00-7) is formally designated as Telmisartan Impurity 9 and is supplied with detailed characterization data compliant with ICH and pharmacopeial guidelines (USP/EP) [1]. It can be used directly for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial Telmisartan production. Traceability against pharmacopeial reference standards (USP or EP) can be provided based on feasibility [1]. A stability-indicating HPLC method for Telmisartan drug substance has been developed and validated that resolves this impurity (designated Impurity-IX) along with ten other process-related and degradation impurities, with a limit of detection (LOD) of 0.01% w/w [2]. Non-designated benzimidazole intermediates procured from general chemical suppliers do not carry this regulatory pedigree and cannot be used to demonstrate system suitability or impurity profiling in a regulatory filing context.

pharmaceutical reference standard Telmisartan impurity ANDA submission pharmacopeial compliance quality control

High-Efficiency Conversion to 7-Methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazide (90% Yield) as a Platform for Bioactive Hydrazone Library Synthesis

The target methyl ester serves as the direct and efficient precursor to 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazide (compound 3), which is the key intermediate for constructing a library of 18 (E)-N'-benzylidene hydrazone derivatives (5a-r) [1]. The hydrazinolysis proceeds under straightforward conditions (hydrazine hydrate 98%, ethanol, reflux, 10 h) to afford the carbohydrazide in 90% isolated yield (mp 122-123 °C) [1]. The subsequent condensation with diverse aromatic aldehydes (4a-r) in methanol with catalytic glacial acetic acid under reflux (4-6 h) yields the target hydrazones in 88-92% yield [1]. The overall three-step sequence from methyl ester to hydrazone operates without chromatographic purification at each stage, relying on crystallization. This synthetic accessibility contrasts with the alternative route starting from the free carboxylic acid (CAS 152628-03-0), which would require pre-activation (e.g., mixed anhydride, acyl chloride, or carbodiimide-mediated coupling) prior to hydrazide formation—introducing additional reagents, byproducts, and purification requirements.

carbohydrazide synthesis hydrazone library medicinal chemistry benzimidazole derivatization acylhydrazone

Derived Hydrazone 5o Demonstrates In Vivo Anti-inflammatory Efficacy Surpassing Indomethacin at Extended Time Points (Carrageenan-Induced Paw Edema Model)

The hydrazone derivative 5o, synthesized directly from the target methyl ester via the carbohydrazide intermediate 3, was evaluated in a carrageenan-induced rat paw edema model alongside the reference NSAID indomethacin [1]. Compound 5o exhibited percentage inhibition of paw edema of 45.50% at 1 h, 59.38% at 2 h, 81.40% at 4 h, and 90.30% at 6 h post-administration [1]. In the same assay, indomethacin showed 43.30%, 56.80%, 74.56%, and 85.90% inhibition at the corresponding time points [1]. Compound 5o thus matched or exceeded indomethacin at all time points, with the greatest differentiation at 4 h (+6.84 percentage points) and 6 h (+4.40 percentage points). Compound 5p, also derived from the same methyl ester precursor, demonstrated 43.30%, 57.62%, 79.51%, and 83.50% inhibition respectively, confirming that the methyl ester scaffold reliably yields derivatives with anti-inflammatory activity comparable to or exceeding the clinical standard [1]. These data establish the methyl ester as a validated entry point for discovering anti-inflammatory leads with potential advantages over indomethacin at later phases of the inflammatory response.

anti-inflammatory carrageenan paw edema COX-2 in vivo efficacy NSAID comparator

COX-2 Molecular Docking Confirms Superior Binding Affinity of Methyl Ester-Derived Hydrazone 5o (-9.3 kcal/mol) Relative to Indomethacin (-8.7 kcal/mol)

Molecular docking studies using AutoDock Vina with the crystal structure of murine COX-2 (prostaglandin synthase-2) revealed that hydrazone 5o, synthesized from the target methyl ester via the carbohydrazide intermediate, exhibits a calculated binding affinity of -9.3 kcal/mol in the COX-2 active site [1]. This represents a 0.6 kcal/mol improvement over indomethacin (-8.7 kcal/mol) and is the strongest binding affinity among all five tested derivatives (5d: -9.0; 5m: -8.8; 5n: -8.5; 5p: -9.1 kcal/mol) [1]. The docking analysis further identified that the di-halo substitution (2,4-dichloro) on the benzylidene aromatic ring of 5o enables anion-π interactions with Phe-357, Tyr-115, and Trp-100 in the COX-2 active site, while the benzimidazole core forms hydrogen bonds with Arg-120 and hydrophobic contacts with Val-349 and Ala-527 [1]. The SAR established through this study indicates that halogen substitution at the o- and p-positions of the benzylidene phenyl ring is crucial for maximal activity, providing a rational basis for further optimization campaigns starting from the same methyl ester scaffold.

COX-2 docking binding affinity molecular modeling structure-based drug design benzimidazole hydrazone

Regulatory Provenance and Supply Chain Integrity: ISO 17034-Compliant Reference Standard Material with Documented Traceability for Pharmacopeial Applications

Procurement-grade differentiation also extends to the quality assurance framework under which this compound is supplied. As Telmisartan Impurity 9, the compound is manufactured and released under ISO 17034 reference material producer accreditation, with full Certificate of Analysis (CoA) documentation including HPLC purity determination, NMR and MS spectral confirmation, and residual solvent analysis where applicable [1]. The hydrochloride salt form (CAS 1206680-19-4, Methyl 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylate Hydrochloride) is also available as a Mikromol™ pharmaceutical reference standard through established channels (Fisher Scientific), with ISO 9001 certification and defined storage conditions (room temperature) . This level of documentation support—including InChI, SMILES, and IUPAC nomenclature verification—contrasts with bulk chemical suppliers offering the same CAS number with only basic purity certification (e.g., 95% or 98% by HPLC without full spectroscopic characterization) . For laboratories operating under GMP or GLP quality systems, the availability of regulatory-grade material with auditable traceability directly affects procurement decisions, as qualification of a non-certified material for regulated analytical work can cost thousands of dollars and weeks of laboratory effort.

ISO 17034 reference standard traceability pharmacopeial compliance supply chain qualification

Evidence-Backed Application Scenarios for Methyl 7-Methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (CAS 152628-00-7): Where Quantitative Differentiation Drives Procurement Decisions


Telmisartan Process Chemistry and Route Optimization: Mandatory Early-Stage Intermediate Procurement

Process R&D teams engaged in Telmisartan active pharmaceutical ingredient (API) manufacturing or generic route development must procure this specific methyl ester intermediate (compound VI) to replicate the canonical synthetic sequence disclosed in DE 4103492 and EP 0502314 [1]. The methyl ester is the direct product of the reductive cyclization step and the required substrate for NaOH-mediated hydrolysis to the free acid VII. Substitution with the free carboxylic acid (CAS 152628-03-0) would require re-engineering of the entire upstream sequence, as the acid cannot be directly obtained from the cyclization step without the intervening ester hydrolysis [1]. The validated synthetic route from the Drug Synthesis Database confirms the compound's sequential position: acylation → nitration → hydrogenation → cyclization to methyl ester (VI) → hydrolysis to acid (VII) → PPA cyclization to bis-benzimidazole (IX) [1]. Procurement of the correct CAS number ensures fidelity to the published and patented route, avoiding uncharacterized byproducts that arise from alternative intermediates.

Regulatory Analytical Development and ANDA Submission: Telmisartan Impurity 9 as a Qualified Reference Standard

Analytical development and quality control laboratories supporting Telmisartan ANDA filings require Telmisartan Impurity 9 (this compound) for HPLC method development, system suitability testing, forced degradation studies, and impurity profiling per ICH Q3A/Q3B guidelines [2]. A validated stability-indicating HPLC method has been published that resolves this impurity (Impurity-IX) with an LOD of 0.01% w/w, providing a directly implementable analytical framework [3]. The compound is supplied with full characterization data (HPLC purity, NMR, MS) under ISO 17034 accreditation, with traceability to USP or EP pharmacopeial standards where feasible [2]. This eliminates the need for independent structure elucidation and purity qualification—a process that can consume 2-4 weeks of analytical staff time and significant solvent/reagent costs. Non-designated benzimidazole intermediates lack this regulatory pedigree and cannot be substituted for pharmacopeial impurity reference standards during regulatory review.

Medicinal Chemistry: Benzimidazole-Carbohydrazide Library Synthesis for Anti-inflammatory and Analgesic Lead Discovery

Medicinal chemistry programs targeting COX-2-mediated inflammation can use this methyl ester as a direct precursor for constructing (E)-N'-benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazide libraries [4]. The methyl ester undergoes clean hydrazinolysis to the carbohydrazide (compound 3) in 90% isolated yield under straightforward conditions (hydrazine hydrate, ethanol, reflux, 10 h), followed by condensation with diverse aromatic aldehydes to generate hydrazones in 88-92% yield [4]. This two-step, crystallization-based sequence avoids chromatographic purification at each stage. Critically, the hydrazone derivative 5o (bearing a 2,4-dichloro benzylidene substituent) demonstrated in vivo anti-inflammatory activity surpassing indomethacin at 4 h (+6.84 pp inhibition) and 6 h (+4.40 pp), with a corresponding COX-2 docking binding affinity of -9.3 kcal/mol (vs. indomethacin -8.7 kcal/mol) [4]. These data provide a validated starting point for further SAR exploration and lead optimization, with the 2-propyl-7-methyl substitution pattern on the benzimidazole core already established as contributing to the pharmacophore.

Quality Control Release Testing and Stability Monitoring for Commercial Telmisartan API and Finished Dosage Forms

QC laboratories performing batch release and stability testing of Telmisartan API or finished dosage forms (tablets, capsules) require this compound as a characterized impurity marker for HPLC/UV detection and quantification [2]. The validated HPLC method for Telmisartan impurity profiling achieves resolution of this impurity (Impurity-IX) from ten other process-related and degradation impurities, with defined relative retention time and response factor [3]. The availability of the hydrochloride salt form (CAS 1206680-19-4, Mikromol™) through ISO 9001-certified channels provides an alternative physical form with defined storage conditions (room temperature) and molecular formula verification (C₁₃H₁₆N₂O₂·HCl, MW 268.74 g/mol) . For laboratories operating under 21 CFR Part 211 (pharmaceutical cGMP), procurement of a regulatory-grade impurity standard with documented traceability is a compliance requirement, not merely a convenience.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.